7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile
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Overview
Description
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile can be achieved through various methods. One common approach involves the trifluoromethylation of imidazo[1,2-a]pyridine derivatives using electrophilic trifluoromethylating reagents. This reaction can be promoted by visible light without the need for a photosensitizer . Another method involves a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and iodine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of mild reaction conditions and readily available reagents makes these methods suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Radical Reactions: Functionalization via radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis.
Common Reagents and Conditions
Electrophilic Trifluoromethylating Reagents: Used for trifluoromethylation reactions.
Potassium Persulfate and Iodine: Used in the one-pot, three-component reaction for synthesizing imidazo[1,2-a]pyridine derivatives.
Major Products Formed
The major products formed from these reactions include various trifluoromethylated imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing antituberculosis agents and other therapeutic compounds.
Organic Synthesis: Serves as a valuable heterocyclic scaffold for constructing complex molecules.
Fluorescent Probes: Utilized in the development of fluorescent probes for detecting metal ions.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound exhibit activity against multidrug-resistant tuberculosis by targeting bacterial enzymes and disrupting essential metabolic pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Another trifluoromethylated imidazo[1,2-a]pyridine derivative with distinct chemical properties.
Imidazo[1,2-a]pyridine Derivatives: A broad class of compounds with various substituents that exhibit different biological activities.
The uniqueness of this compound lies in its specific trifluoromethyl group, which can enhance its biological activity and stability compared to other derivatives .
Properties
IUPAC Name |
7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)6-1-2-15-7(4-13)5-14-8(15)3-6/h1-3,5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXUHOUUCSYZNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2C#N)C=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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